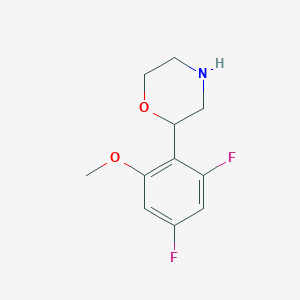

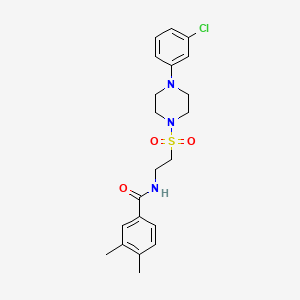

![molecular formula C10H18ClNO2 B2721782 Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl CAS No. 2411227-03-5](/img/structure/B2721782.png)

Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl” is a chemical compound with the CAS Number: 2411227-03-5 . It has a molecular weight of 219.71 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2.ClH/c1-13-8(12)10(11)6-9(7-10)4-2-3-5-9;/h2-7,11H2,1H3;1H . This indicates that the compound has a spirocyclic structure with an amino group and a carboxylate group attached.Physical And Chemical Properties Analysis

“Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl” is a powder that is stored at room temperature . It has a molecular weight of 219.71 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids demonstrated their utility in exploring the specificity of membrane transport systems in tumor and hepatoma cells, highlighting the potential for developing discriminatory substrates for amino acid transport systems (Christensen et al., 1983). Similarly, research into sila-analogues of σ ligands provides insights into the structural and pharmacological properties of compounds related to Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl, enriching our understanding of central nervous system receptors (Tacke et al., 2003).

Biological Activity and Applications

Investigations into spiropentane mimics of nucleosides have unveiled their potential as antiviral agents, showcasing the versatility of spiro compounds in therapeutic development (Guan et al., 2000). Conformationally restricted glutamic acid analogues represent another dimension of research, where stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid are studied for their potential in mechanistic studies or as biologically active compounds (Chernykh et al., 2014).

Mechanistic Insights and Synthetic Applications

The synthesis of non-natural conformationally rigid spiro-linked amino acids opens new avenues for the design of glutamic acid and lysine analogues, highlighting the utility of such compounds in probing biological mechanisms and developing novel therapeutic agents (Yashin et al., 2019). Moreover, the exploration of spiro[2.3]hexane amino acids as GABAergic cascade modulators emphasizes the therapeutic potential of spiro compounds in treating central nervous system disorders (Yashin et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-aminospiro[3.4]octane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-8(12)10(11)6-9(7-10)4-2-3-5-9;/h2-7,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQVRVBANDAJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2(C1)CCCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)

![N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2721702.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)